

A Comparative Analysis of Ba@C74 and Other Alkaline Earth M@C74 Metallofullerenes

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A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and comparative properties of Ba@C74, Sr@C74, and Ca@C74.

Endohedral metallofullerenes, molecules consisting of a fullerene cage encapsulating one or more metal atoms, have garnered significant interest in various scientific fields, including materials science and medicine. Their unique electronic and structural properties, which can be tuned by altering the encapsulated metal atom, make them promising candidates for a range of applications. Among these, the C74 fullerene cage is of particular interest. The empty C74 cage is inherently unstable and considered a "missing fullerene." However, the encapsulation of a divalent metal atom (M) stabilizes the cage through a two-electron transfer from the metal to the fullerene, forming a structure denoted as M²+@C74²-. This guide provides a comparative analysis of Ba@C74 and its alkaline earth congeners, Sr@C74 and Ca@C74, focusing on their synthesis, spectroscopic properties, and electronic structure.

Physicochemical Properties: A Comparative Overview

The encapsulation of different alkaline earth metals within the C74 cage leads to subtle yet significant differences in their physicochemical properties. These variations are primarily influenced by the ionization potential and ionic radius of the encapsulated metal. A summary of the key comparative data is presented below.



Property	Ba@C74	Sr@C74	Ca@C74	Reference
VIS-NIR Absorption Maxima (nm)	~450, ~650, ~800, ~1000, ~1350	~440, ~640, ~780, ~980, ~1320	~430, ~630, ~770, ~960, ~1300	[1]
Metal-Cage Raman Frequency (cm ⁻¹)	128	134	Not Reported	[1]

Experimental Data and Characterization Synthesis and Isolation

The synthesis of Ba@C74, Sr@C74, and Ca@C74 is typically achieved using the radio-frequency (RF) method.[1] This technique involves the simultaneous evaporation of graphite and the respective metal hexaboride under a helium atmosphere. The resulting soot, containing a mixture of fullerenes and metallofullerenes, is then subjected to a multi-step purification process.

A crucial step in obtaining pure samples of M@C74 is high-performance liquid chromatography (HPLC). A multi-stage HPLC separation is employed to isolate the desired metallofullerene from empty fullerenes and other endohedral species.



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Fig. 1: General workflow for the synthesis and purification of M@C74.

Spectroscopic Analysis







UV-Vis-NIR Spectroscopy: The electronic absorption spectra of Ba@C74, Sr@C74, and Ca@C74 in the visible and near-infrared regions exhibit characteristic absorption bands. While the overall spectral features are similar, there is a noticeable blue-shift in the absorption maxima as the encapsulated metal changes from Ba to Sr to Ca.[1] This trend is attributed to the increasing ionization potential of the smaller alkaline earth metals, which influences the electronic structure of the metallofullerene.

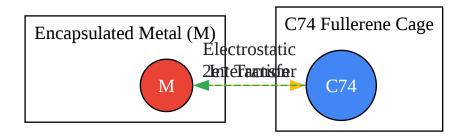
Raman Spectroscopy: Raman spectroscopy is a powerful tool for probing the interaction between the encapsulated metal atom and the fullerene cage. The low-frequency region of the Raman spectrum reveals a vibrational mode corresponding to the metal-cage stretching frequency. For Ba@C74, this mode is observed at 128 cm⁻¹, while for Sr@C74, it appears at 134 cm⁻¹.[1] This shift to a higher frequency for the smaller strontium atom suggests a stronger metal-cage interaction.

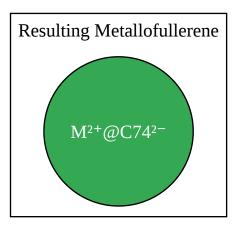
Electronic Structure and Bonding

The stability of the M@C74 metallofullerenes arises from the transfer of two valence electrons from the encapsulated metal atom to the C74 cage. This charge transfer results in an ionic interaction, M²⁺@C74²⁻, which stabilizes the otherwise unstable fullerene cage.

Theoretical calculations and experimental observations indicate that the encapsulated metal ion does not reside at the geometric center of the C74 cage. For instance, in Ba@C74, the barium atom is significantly displaced from the center. This off-center positioning is a result of the complex interplay between the size of the metal ion and the internal geometry of the fullerene cage.







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Fig. 2: Charge transfer and bonding in M@C74 metallofullerenes.

Experimental Protocols Radio-Frequency (RF) Synthesis of M@C74

- Preparation of Electrodes: Graphite rods are drilled and filled with a mixture of the respective metal hexaboride (e.g., BaB₆, SrB₆, or CaB₆) and graphite powder.
- Arc Discharge: The synthesis is carried out in an RF furnace under a controlled helium atmosphere. A high-frequency arc is generated between the electrodes, leading to their evaporation and the formation of a carbon plasma containing metal atoms.
- Soot Collection: The resulting soot, containing a mixture of fullerenes and metallofullerenes, is collected from the cooled surfaces of the reactor.

HPLC Purification of M@C74

• Soxhlet Extraction: The collected soot is first extracted with a suitable solvent, such as carbon disulfide (CS₂), to separate the soluble fullerene fraction.



Multi-Stage HPLC: The extracted material is then subjected to a multi-stage HPLC process.
 Different types of HPLC columns (e.g., Buckyprep, 5PBB) and solvent systems (e.g., toluene, xylene) are used in successive stages to isolate the M@C74 fraction from empty fullerenes and other metallofullerenes.

Spectroscopic Characterization

- UV-Vis-NIR Spectroscopy: Absorption spectra are recorded using a spectrophotometer. The purified metallofullerene samples are dissolved in a suitable solvent (e.g., CS₂) and placed in a quartz cuvette for analysis.
- Raman Spectroscopy: Raman spectra are obtained using a Raman spectrometer with a specific laser excitation wavelength. The solid samples of the purified metallofullerenes are typically used for these measurements.

Conclusion and Future Outlook

The comparative analysis of Ba@C74, Sr@C74, and Ca@C74 reveals a clear trend in their spectroscopic properties that correlates with the nature of the encapsulated alkaline earth metal. The systematic blue-shift in the VIS-NIR absorption maxima and the increase in the metal-cage Raman frequency from Ba to Sr highlight the influence of the metal's ionization potential and ionic radius on the electronic and vibrational properties of the metallofullerene.

Further research, particularly in the area of electrochemical characterization through techniques like cyclic voltammetry, would provide deeper insights into the redox behavior of these molecules. Such data is crucial for evaluating their potential in applications such as molecular electronics and as contrast agents in biomedical imaging. The continued exploration of these and other M@C74 fullerenes holds significant promise for the development of novel materials with tailored properties for a wide range of scientific and technological applications.

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